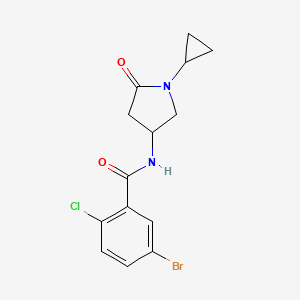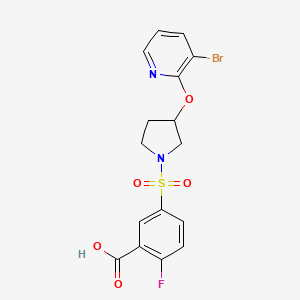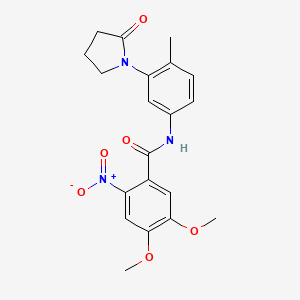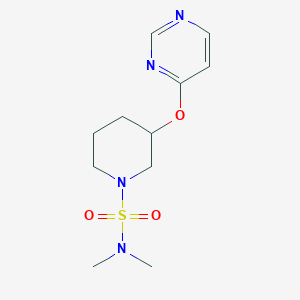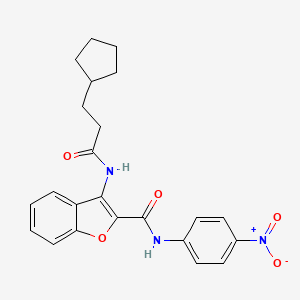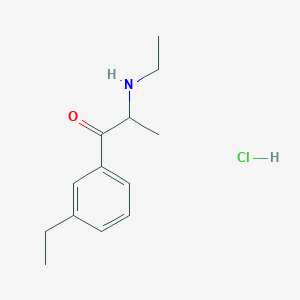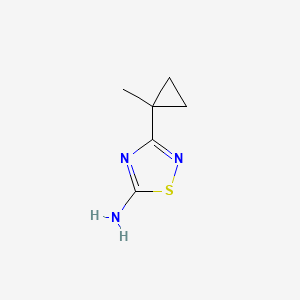
3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s description would typically include its molecular formula, structure, and possibly its weight. It might also include the type of compound it is (for example, whether it’s an organic or inorganic compound).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the steps involved in the reaction.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including the types of bonds it contains (for example, single, double, or triple bonds), its geometry (for example, whether it’s linear, planar, or tetrahedral), and any functional groups it contains.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including the reactants and products of these reactions, the conditions under which they occur, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Biological Activities
A study on 1,2,4-thiadiazoles, including compounds like 3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine, highlights their synthesis and muscarinic activities. These compounds show potential as muscarinic ligands, with variations in substituents affecting their affinity and efficacy (Macleod et al., 1990).
Antiproliferative and Antimicrobial Properties
A 2019 research explored novel 1,2,4-thiadiazoles for their neuroprotective and antiproliferative properties. Although not directly mentioning 3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine, this study provides insight into the potential biomedical applications of similar compounds (Proshin et al., 2019).
Material Chemistry and Organometallic Applications
The coordinating behavior of 1,3,4-thiadiazoles, closely related to the compound , with transition metal ions like copper(I) has been studied. These findings suggest possible applications in materials chemistry and crystal engineering (Ardan et al., 2017).
Antimicrobial and Anticancer Activity
Compounds based on 1,3,4-thiadiazole have shown a range of biological activities, including antimicrobial and anticancer effects. This could imply similar properties for 3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine (Kumar & Panwar, 2015).
Molecular Structure and Electronic Analysis
Studies on the molecular and electronic structure of thiadiazole derivatives contribute to understanding their physical properties and potential applications in various fields of science (Özdemir et al., 2009).
Novel Synthetic Routes
Research has also focused on developing novel synthetic routes for thiadiazole derivatives, which can help in exploring new applications and improving existing ones (Wadhwa et al., 2015).
Safety And Hazards
This would involve a study of the compound’s potential hazards, such as its toxicity, flammability, or reactivity. It would also include information on how to handle and store the compound safely.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some or all of this information might not be available. If you have a specific question about this compound or a related topic, feel free to ask! I’m here to help.
properties
IUPAC Name |
3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-6(2-3-6)4-8-5(7)10-9-4/h2-3H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPWQXKIRICLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylcyclopropyl)-1,2,4-thiadiazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

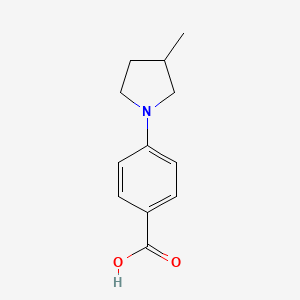
![Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate](/img/structure/B2698417.png)
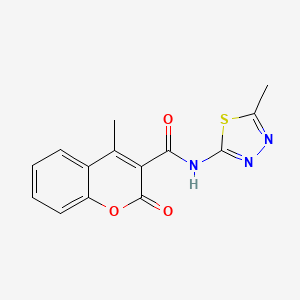
![4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2698420.png)
![4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2698422.png)
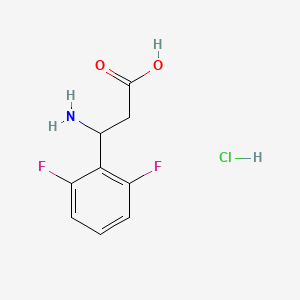
![N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2698425.png)
![N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2698426.png)
